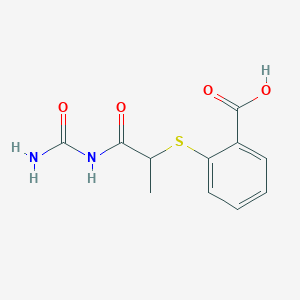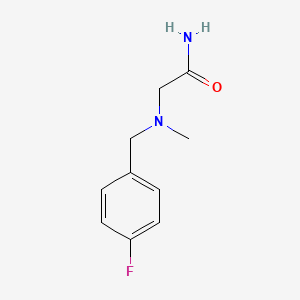
2-((4-Fluorobenzyl)(methyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Fluorobenzyl)(methyl)amino)acetamide is an organic compound with the molecular formula C10H13FN2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-fluorobenzyl and methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)(methyl)amino)acetamide typically involves the reaction of 4-fluorobenzylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Fluorobenzylamine is reacted with acetic anhydride to form N-(4-fluorobenzyl)acetamide.
Step 2: The N-(4-fluorobenzyl)acetamide is then reacted with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-((4-Fluorobenzyl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
2-((4-Fluorobenzyl)(methyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((4-Fluorobenzyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- N-(4-Fluorobenzyl)-2-(methylamino)acetamide
- 2-((4-Fluorobenzyl)amino)-N-(2-nitrophenyl)acetamide
- N-(4-(4-Fluorobenzyl)thio)phenyl)-2-(4-morpholinyl)acetamide
Uniqueness
2-((4-Fluorobenzyl)(methyl)amino)acetamide is unique due to the presence of both a fluorobenzyl and methylamino group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
特性
分子式 |
C10H13FN2O |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C10H13FN2O/c1-13(7-10(12)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H2,12,14) |
InChIキー |
FTFHXHNXVAGHNM-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)F)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
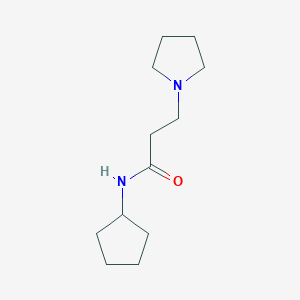
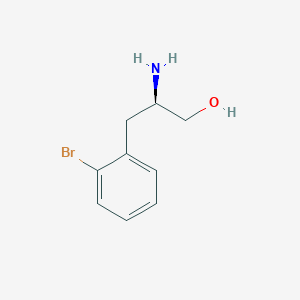
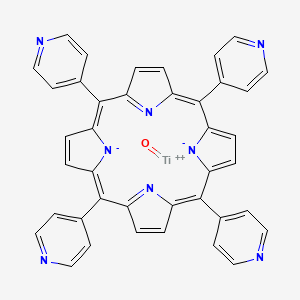
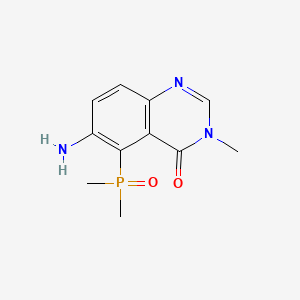
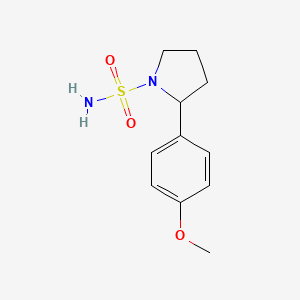
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
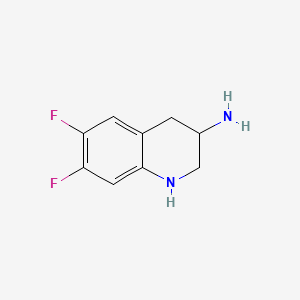
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
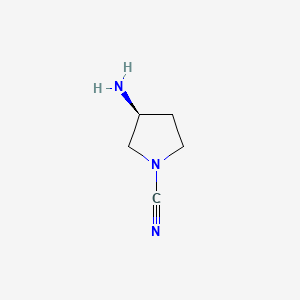

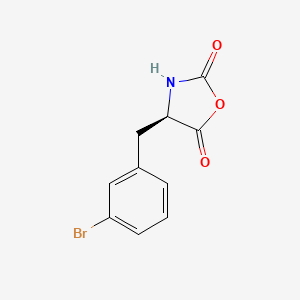
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
